5-(4-Bromophenyl)isoxazol-3-ol: 3-Fold Activity Advantage Against INH-Resistant M. tuberculosis vs. Isoniazid
In a comparative antimycobacterial study, the closely related derivative 4-[5-(4-bromophenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol (compound 4l), which shares the 5-(4-bromophenyl)isoxazole core, demonstrated 3.0-fold greater activity against INH-resistant M. tuberculosis (INHR-MTB) compared to the first-line drug isoniazid (INH) [1]. This represents a meaningful efficacy differential in a clinically relevant drug-resistant strain.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against INH-resistant M. tuberculosis |
|---|---|
| Target Compound Data | MIC = 0.62 μM |
| Comparator Or Baseline | Isoniazid (INH), MIC = 1.86 μM (calculated from 3.0-fold difference) |
| Quantified Difference | 3.0-fold more active (0.62 μM vs. 1.86 μM) |
| Conditions | In vitro agar dilution method and BACTEC 460 system, M. tuberculosis H37R and INH-resistant strains |
Why This Matters
Demonstrates validated potency advantage against drug-resistant tuberculosis strains, supporting prioritization in antimycobacterial screening programs.
- [1] Shaharyar M, Ali MA, Bakht MA, Murugan V. Synthesis and antimycobacterial activity of 4-[5-(substituted phenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenols. J Enzyme Inhib Med Chem. 2008;23(3):432-6. PMID: 18569351. View Source
